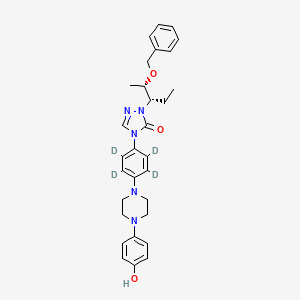

O-Benzyl Posaconazole-4-hydroxyphenyl-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C30H35N5O3 |

|---|---|

分子量 |

517.7 g/mol |

IUPAC名 |

2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C30H35N5O3/c1-3-29(23(2)38-21-24-7-5-4-6-8-24)35-30(37)34(22-31-35)27-11-9-25(10-12-27)32-17-19-33(20-18-32)26-13-15-28(36)16-14-26/h4-16,22-23,29,36H,3,17-21H2,1-2H3/t23-,29-/m0/s1/i9D,10D,11D,12D |

InChIキー |

QLRPRKJUMRQTOV-XPSNYTDQSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)O)[2H])[2H])N4C=NN(C4=O)[C@@H](CC)[C@H](C)OCC5=CC=CC=C5)[2H] |

正規SMILES |

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)O |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of O-Benzyl Posaconazole-4-hydroxyphenyl-d4

This document provides a detailed technical guide for the synthesis and characterization of O-Benzyl Posaconazole-4-hydroxyphenyl-d4, a deuterated analog of a key intermediate in the synthesis of Posaconazole (B62084). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is a valuable tool in pharmacokinetic and metabolic studies of Posaconazole, serving as an internal standard for quantitative analysis by mass spectrometry.

Physicochemical Properties

The fundamental physicochemical properties of the target compound are summarized in the table below. These values are calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C44H44D4F2N8O4 | [1][2] |

| Molecular Weight | 794.92 g/mol | [1][2] |

| Exact Mass | 794.40176535 Da | [1] |

| XLogP3 | 6.6 | [1] |

| CAS Number | 1246818-95-0 | [1] |

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a convergent synthetic route. This strategy involves the preparation of two key intermediates: the deuterated 4-(4-(4-hydroxyphenyl-d4)piperazin-1-yl)phenyl-triazolone core and the chiral tosylated tetrahydrofuran (B95107) side chain. These intermediates are then coupled, followed by the introduction of the O-benzyl protected side chain.

A proposed workflow for this synthesis is illustrated in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are proposed, detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical literature for the synthesis of Posaconazole and its analogs.[3][4]

Step 1: Synthesis of 1-(4-hydroxyphenyl-d4)piperazine

A plausible route to the deuterated key intermediate, 1-(4-hydroxyphenyl-d4)piperazine, involves the use of commercially available phenol-d5. The synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) has been reported and can be adapted for this purpose.[5][6]

-

Materials: Phenol-d5, 1-bromo-4-nitrobenzene, piperazine, palladium catalyst (e.g., Pd2(dba)3), phosphine (B1218219) ligand (e.g., Xantphos), sodium tert-butoxide, toluene, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

To a solution of phenol-d5 in an appropriate solvent, add a suitable protecting group for the hydroxyl moiety.

-

The protected phenol-d5 is then coupled with 1-bromo-4-nitrobenzene using a Buchwald-Hartwig amination reaction with piperazine as the amine source.

-

The nitro group is subsequently reduced to an amine using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst.

-

Finally, the protecting group on the phenol (B47542) is removed to yield 1-(4-aminophenyl)-4-(4-hydroxyphenyl-d4)piperazine.

-

The resulting amine can then be further functionalized to form the triazolone ring as described in the Posaconazole synthesis literature.[3]

-

Step 2: Synthesis of the Chiral Tetrahydrofuran Side Chain

The synthesis of the chiral tosylated tetrahydrofuran side chain is a well-established multi-step process that has been extensively described in patents for the synthesis of Posaconazole.[7][8] This typically involves the use of a chiral starting material to establish the desired stereochemistry.

Step 3: Coupling of Intermediates and Final Synthesis

The final steps of the synthesis involve the coupling of the deuterated triazolone intermediate with the chiral tetrahydrofuran side chain, followed by the introduction of the O-benzyl group.

-

Materials: Deuterated triazolone intermediate, chiral tosylated tetrahydrofuran side chain, a strong base (e.g., sodium hydroxide), and a suitable solvent (e.g., DMSO).[4]

-

Procedure:

-

The deuterated triazolone intermediate is reacted with the chiral tosylated tetrahydrofuran side chain in the presence of a strong base. This Williamson ether synthesis forms the core structure of Posaconazole.

-

The secondary alcohol on the pentyl side chain is then benzylated using benzyl (B1604629) bromide and a suitable base (e.g., sodium hydride) in an inert solvent like THF to yield the final product, this compound.

-

Characterization

The characterization of this compound would rely on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of the final compound, based on existing methods for Posaconazole.[9][10]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 262 nm.

-

Expected Retention Time: The retention time would be expected to be slightly longer than that of the non-deuterated analog due to the stronger C-D bond.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic labeling of the final compound.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Expected Molecular Ion Peaks:

-

[M+H]+: m/z 795.4

-

[M+Na]+: m/z 817.4

-

[M+K]+: m/z 833.5

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR would be used to confirm the overall structure of the molecule. The most significant feature in the 1H NMR spectrum would be the absence of signals corresponding to the protons on the 4-hydroxyphenyl ring, confirming successful deuteration. 2H NMR would show a signal corresponding to the deuterium (B1214612) atoms on the phenyl ring.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of this compound. The synthetic strategy is based on established, convergent routes used for the production of Posaconazole, with the key modification being the incorporation of a deuterium-labeled hydroxyphenylpiperazine intermediate. The characterization methods outlined will enable the confirmation of the structure and purity of this important analytical standard. The availability of this compound will be invaluable for future preclinical and clinical studies of Posaconazole.

References

- 1. O-Benzyl Posaconazole-d4 | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 4. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]

- 5. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. WO2009141837A3 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]

- 8. CN106632284A - Preparation method of posaconazole - Google Patents [patents.google.com]

- 9. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O-Benzyl Posaconazole-4-hydroxyphenyl-d4

This technical guide provides a comprehensive overview of O-Benzyl Posaconazole-4-hydroxyphenyl-d4, a deuterated analog of a key intermediate of the potent triazole antifungal agent, Posaconazole. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant biological pathways.

Core Compound Properties

This compound is a stable isotope-labeled compound primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies of Posaconazole and its metabolites. The introduction of deuterium (B1214612) atoms (d4) on the 4-hydroxyphenyl ring provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1246814-94-7 |

| Molecular Formula | C₃₀H₃₁D₄N₅O₃ |

| Molecular Weight | 517.66 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents |

Table 2: Related Compound Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| O-Benzyl Posaconazole-d4 | 1246818-95-0 | C₄₄H₄₄D₄F₂N₈O₄ | 794.92 |

| Benzyl Posaconazole | 170985-86-1 | C₄₄H₄₈F₂N₈O₄ | 790.9 |

Synthesis and Characterization

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound.

Characterization of the final product would typically involve a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.

Table 3: Analytical Characterization Methods

| Technique | Purpose |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic labeling pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) | Structural elucidation and confirmation of deuterium incorporation. |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. |

Biological Context and Signaling Pathways

This compound serves as a crucial tool in studying the pharmacokinetics and mechanism of action of its parent drug, Posaconazole.

Primary Antifungal Mechanism of Action of Posaconazole

Posaconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047).[1][2][3] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, compromising the integrity and function of the fungal cell membrane, ultimately resulting in fungal cell death.[1]

Caption: Mechanism of action of Posaconazole via inhibition of the ergosterol biosynthesis pathway.

Inhibition of the Hedgehog Signaling Pathway

Recent research has uncovered a secondary mechanism of action for Posaconazole, demonstrating its ability to inhibit the Hedgehog (Hh) signaling pathway.[4] This pathway is crucial in embryonic development and its aberrant activation is implicated in the pathogenesis of certain cancers, such as basal cell carcinoma. Posaconazole's inhibitory effect on the Hh pathway is distinct from that of other Smoothened (SMO) antagonists, suggesting a potential for its use in oncology.[4]

Caption: Posaconazole's inhibition of the Hedgehog signaling pathway at the level of the SMO receptor.

Experimental Protocols: Application as an Internal Standard

The primary application of this compound is as an internal standard in bioanalytical methods, particularly for the quantification of Posaconazole in biological matrices like plasma or serum using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Bioanalytical Quantification

The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation, matrix effects, and instrument response, thereby ensuring accurate and precise quantification.[5][6]

Caption: A typical bioanalytical workflow for the quantification of Posaconazole using a deuterated internal standard.

Detailed Methodological Steps

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working solutions by diluting the stock solution to the desired concentrations for spiking into calibration standards and quality control samples.

-

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (plasma, serum), calibration standard, or quality control sample, add a fixed volume of the internal standard working solution.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) and vortexing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a suitable C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both Posaconazole and this compound.

-

Table 4: Exemplary MS/MS Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Posaconazole | [Value] | [Value] |

| This compound | [Value+4] | [Value] |

Note: The exact m/z values will depend on the specific adducts formed and the fragmentation pattern of the molecules.

-

Data Analysis:

-

Integrate the peak areas of the analyte (Posaconazole) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Posaconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers engaged in the development and study of the antifungal agent Posaconazole. Its use as an internal standard in bioanalytical assays ensures the generation of high-quality, reliable pharmacokinetic data. Furthermore, its application in studies investigating the dual mechanisms of action of Posaconazole—inhibition of both fungal ergosterol biosynthesis and the Hedgehog signaling pathway—highlights its importance in advancing our understanding of this broad-spectrum therapeutic agent. This technical guide provides a foundational resource for the effective utilization of this compound in a research and development setting.

References

- 1. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 2. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Physical and chemical properties of deuterated posaconazole standards

A Comprehensive Technical Guide to Deuterated Posaconazole (B62084) Standards

Introduction: Deuterated posaconazole standards are stable, isotopically labeled analogs of the broad-spectrum triazole antifungal agent, posaconazole. These standards, most commonly posaconazole-d4 (B26984) and posaconazole-d5, are indispensable tools in clinical and pharmaceutical research. Their primary application is as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the therapeutic drug monitoring (TDM) of posaconazole in biological matrices like plasma and serum.[1][2][3] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight with negligible impact on the molecule's chemical properties, allowing it to be distinguished from the unlabeled drug by mass spectrometry while co-eluting chromatographically. This ensures accurate and precise quantification, which is crucial due to posaconazole's variable absorption and potential for drug-drug interactions.[1]

Physical and Chemical Properties

The physical and chemical characteristics of deuterated posaconazole standards are critical for their proper handling, storage, and application in analytical methodologies. The following tables summarize the key properties of posaconazole and its common deuterated analogs, posaconazole-d4 and posaconazole-d5.

Table 1: General and Physical Properties

| Property | Posaconazole | Posaconazole-d4 | Posaconazole-d5 |

| Synonyms | SCH 56592, POS | SCH 56592-d4 | SCH 56592-d5 |

| CAS Number | 171228-49-2[4] | 1133712-26-1[1][5] | 1217785-83-5[3] |

| Appearance | Crystalline solid, White to off-white foam | Off-White Foam[1] | Data not available |

| Storage Temperature | -20°C[6] | -20°C Freezer[1][5] | -20°C / -80°C[3] |

| Purity | ≥95%[6] | >95% (HPLC)[5] | Data not available |

| Solubility | Soluble in DMSO and dimethylformamide (~0.5 mg/ml)[6] | Data not available | Data not available |

| UV/Vis. λmax | 263 nm[6] | Data not available | Data not available |

Table 2: Chemical and Molecular Properties

| Property | Posaconazole | Posaconazole-d4 | Posaconazole-d5 |

| Molecular Formula | C₃₇H₄₂F₂N₈O₄[4] | C₃₇H₃₈D₄F₂N₈O₄[5] | C₃₇D₅H₃₇F₂N₈O₄[7] |

| Molecular Weight | 700.78 g/mol [8] | 704.8 g/mol [2][9] | 705.81 g/mol [3] |

| Accurate Mass | 700.32970817 Da[4] | 704.3548 Da[5] | 705.361 Da[7] |

| SMILES String | FC1=CC=C([C@@]2(CN3C=NC=N3)C--INVALID-LINK----INVALID-LINK--O)C7=O)C=C6)CC5)C=C4">C@HCO2)C(F)=C1 | [2H]c1c([2H])c(N2C=NN(--INVALID-LINK----INVALID-LINK--O)C2=O)c([2H])c([2H])c1N3CCN(CC3)c4ccc(OC[C@@H]5CO--INVALID-LINK--(C5)c7ccc(F)cc7F)cc4 | [2H]C([2H])([2H])C([2H])([2H])--INVALID-LINK--O">C@@HN1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(OC[C@@H]5CO--INVALID-LINK--(C5)c7ccc(F)cc7F)cc4 |

| InChI Key | InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1 | InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D | InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i1D3,3D2 |

Mechanism of Action & Signaling Pathways

Posaconazole's primary mechanism of action is the inhibition of ergosterol (B1671047) synthesis, an essential component of the fungal cell membrane.[10][11] This is achieved by targeting and inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[10][12] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterol precursors.[10] The resulting depletion of ergosterol and accumulation of abnormal sterols compromise the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[10][11]

Additionally, posaconazole has been shown to inhibit the Hedgehog (Hh) signaling pathway at the level of the Smoothened (SMO) protein, a mechanism distinct from its antifungal activity.[13] This off-target effect is a subject of research for its potential application in treating certain cancers where the Hh pathway is dysregulated.[13]

Experimental Protocols

Deuterated posaconazole is predominantly used as an internal standard for quantitative analysis. Below are representative protocols for common analytical techniques.

Quantitative Analysis by LC-MS/MS

This method is the gold standard for therapeutic drug monitoring of posaconazole in biological fluids.[14]

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of patient plasma or serum, add 950 µL of an internal standard solution.[15]

-

The internal standard solution consists of deuterated posaconazole (e.g., Posaconazole-d4) dissolved in methanol (B129727) containing 0.1% formic acid.[15]

-

Vortex-mix the sample vigorously to precipitate proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for injection.[14]

-

-

Chromatographic Conditions:

-

HPLC System: ACQUITY UPLC I-Class System or equivalent.[15]

-

Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 3 µm particle size.[15][16]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724), water, and formic acid (e.g., starting with a 55:45:0.1 v/v/v ratio).[17]

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD, Sciex/API3000).[15][17]

-

Ionization Mode: Electrospray Ionization Positive (ESI+).[16]

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both posaconazole and deuterated posaconazole are monitored.

-

Analysis by High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

While LC-MS/MS is more common for bioanalysis, HPLC with other detectors is used for bulk drug analysis and formulation quality control.

-

Sample Preparation (for bulk drug):

-

Accurately weigh and dissolve approximately 10 mg of posaconazole standard in a 10 mL volumetric flask using a suitable solvent like acetonitrile or methanol to create a stock solution.[18][20]

-

Prepare working solutions by diluting the stock solution to the desired concentration range (e.g., 1-30 µg/mL).[18][20]

-

Filter the solutions through a 0.45 µm membrane filter before injection.[20]

-

-

Chromatographic Conditions:

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation and characterization of deuterated posaconazole standards.

-

Sample Preparation: Dissolve the deuterated standard in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or chloroform-d (B32938) (CDCl3).[23][24]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 400 MHz) is used.[23]

-

Analysis:

-

¹H NMR spectra are recorded to confirm the structure and determine the percentage of deuterium incorporation by comparing the integrals of proton signals at deuterated and unlabeled positions.[23]

-

¹³C NMR and 2D NMR techniques (like GHMBCAD for ¹H-¹⁵N correlation) can be used for complete structural assignment.[25]

-

Deuterium NMR (²H NMR) can also be employed for direct analysis of highly deuterated compounds.[26]

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Posaconazole-d4 | CAS 1133712-26-1 | LGC Standards [lgcstandards.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Posaconazole (Ethyl-d5) | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Posaconazole-D4 | TargetMol [targetmol.com]

- 10. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 11. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. cincinnatichildrens.org [cincinnatichildrens.org]

- 15. waters.com [waters.com]

- 16. Development of a liquid chromatography tandem mass spectrometry method for the simultaneous measurement of voriconazole, posaconazole and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrj.org [chemrj.org]

- 20. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. mdpi.com [mdpi.com]

- 23. rsc.org [rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. sigmaaldrich.com [sigmaaldrich.com]

Posaconazole Metabolism: A Technical Guide to Glucuronidation and the Identification of Minor Hydroxylated Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posaconazole (B62084), a broad-spectrum second-generation triazole antifungal agent, is a critical therapeutic option for the prophylaxis and treatment of invasive fungal infections. A thorough understanding of its metabolic fate is paramount for predicting drug-drug interactions, understanding pharmacokinetic variability, and ensuring clinical efficacy. This technical guide provides a detailed overview of the metabolic pathways of posaconazole, focusing on its primary route of elimination via glucuronidation and the identification of minor, secondary oxidative metabolites. This document details the experimental protocols for in vitro metabolism studies and the analytical techniques used for metabolite characterization, presenting quantitative data in a clear, tabular format. Furthermore, metabolic pathways and experimental workflows are illustrated using diagrams to facilitate comprehension.

Introduction

Posaconazole (Noxafil®) is a potent inhibitor of the fungal cytochrome P450 (CYP) enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Unlike many other azole antifungals, posaconazole itself does not undergo significant oxidative metabolism via the human CYP450 enzyme system.[1][2][3] It is, however, a potent inhibitor of CYP3A4, which is the primary mechanism underlying its drug-drug interaction profile.[4]

The primary route of metabolic clearance for posaconazole is through Phase II conjugation, specifically direct glucuronidation mediated by UDP-glucuronosyltransferase 1A4 (UGT1A4).[1][5][6] A smaller fraction of the drug is eliminated through minor oxidative pathways, leading to the formation of hydroxylated metabolites.[7] The majority of an administered dose is excreted unchanged in the feces.[8] This guide will elucidate these metabolic pathways in detail.

Metabolic Pathways of Posaconazole

The metabolism of posaconazole is limited, with approximately 17% of an administered radiolabeled dose being recovered as metabolites in urine and feces.[7] The parent drug is the main circulating compound in plasma. The metabolic processes can be categorized into a major glucuronidation pathway and a minor oxidative pathway.

Major Pathway: UGT-Mediated Glucuronidation

The predominant metabolic fate of posaconazole is direct conjugation with glucuronic acid. In vitro studies using human liver microsomes and a panel of recombinant UGT enzymes have conclusively identified UGT1A4 as the primary enzyme responsible for this biotransformation.[1][5] This process results in the formation of several glucuronide conjugates. The major in vitro metabolite identified is a direct glucuronide of posaconazole (m/z 877).[1] Other identified conjugates include a diglucuronide of posaconazole (M5).[9] These glucuronide metabolites are pharmacologically inactive.[10]

Minor Pathway: Oxidative Metabolism

While CYP-mediated metabolism is not a significant clearance pathway for posaconazole, minor hydroxylated and oxygenated metabolites have been identified, accounting for approximately 2% of a given dose.[7] These metabolites are formed through oxidation, likely of the 2-pentanol (B3026449) side chain of the posaconazole molecule. Specific identified oxidative metabolites include M12, M13, and M14, all of which exhibit a molecular ion with an m/z value of 717, indicating the addition of a single hydroxyl group (+16 amu) to the parent drug.[7]

dot

Caption: Metabolic pathway of posaconazole.

Quantitative Analysis of Posaconazole Metabolism

The following tables summarize the quantitative data related to posaconazole's metabolic pathways and clearance.

Table 1: Summary of Posaconazole Elimination Pathways

| Pathway | Percentage of Administered Dose | Primary Enzymes Involved | Key Metabolites |

| Unchanged Excretion | ~77% (primarily fecal) | N/A | Parent Posaconazole |

| Glucuronidation | ~17% | UGT1A4 | Glucuronide Conjugates (M5, M9) |

| Oxidation | ~2% | CYP450 (minor) | Hydroxylated Metabolites (M12, M13, M14) |

Table 2: Identified Metabolites of Posaconazole

| Metabolite ID | Type | m/z | Proposed Structure/Modification |

| M5 | Diglucuronide Conjugate | 1053 | Posaconazole + 2 Glucuronic Acid moieties |

| M9 | Glucuronide Conjugate | 877 | Posaconazole + 1 Glucuronic Acid moiety |

| M12, M13, M14 | Hydroxylated Metabolites | 717 | Posaconazole + 1 Hydroxyl group |

Experimental Protocols

The characterization of posaconazole's metabolism relies on a series of in vitro experiments and sophisticated analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to assess the overall hepatic metabolism and identify metabolites formed by Phase I and Phase II enzymes.

Objective: To determine the metabolic stability of posaconazole and identify its metabolites in a broad hepatic enzyme system.

Materials:

-

Posaconazole reference standard

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

Alamethicin (B1591596) (pore-forming agent)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Internal Standard (e.g., posaconazole-d4)

-

Incubator/shaker set to 37°C

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer, MgCl₂, and HLM (final protein concentration typically 0.5-1.0 mg/mL). For glucuronidation, add alamethicin (final concentration ~25 µg/mg protein) and pre-incubate for 15 minutes on ice.

-

Incubation Setup: In microcentrifuge tubes, add the HLM master mix. Add posaconazole (from a stock solution in a suitable organic solvent like DMSO, final concentration typically 1-10 µM). Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: To initiate the reactions, add the NADPH regenerating system (for oxidative metabolism) and UDPGA (for glucuronidation). For control incubations, add buffer instead of the cofactors.

-

Incubation: Incubate the reaction mixtures at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

Reaction Phenotyping with Recombinant UGT Enzymes

This protocol is used to identify the specific UGT isoform(s) responsible for posaconazole glucuronidation.

Objective: To determine which UGT enzyme isoform metabolizes posaconazole.

Procedure:

-

Follow the general procedure for HLM incubation (steps 1-7 above).

-

Instead of HLM, use individual recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, etc.) expressed in a suitable system.

-

Incubate posaconazole with each UGT isoform in the presence of UDPGA and other necessary cofactors as recommended by the supplier.

-

Analyze the formation of the glucuronide metabolite (m/z 877) in each reaction mixture. The isoform that produces the highest amount of the metabolite is identified as the primary enzyme responsible.

dot

Caption: Workflow for in vitro metabolite identification.

Analytical Method: LC-MS/MS for Metabolite Identification and Quantification

Objective: To separate, detect, and quantify posaconazole and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for metabolite identification.

-

Key MRM Transitions:

-

Posaconazole: Q1: 701.4 m/z → Q3: 683.3 m/z[11]

-

Posaconazole-d4 (IS): Q1: 705.4 m/z → Q3: 687.3 m/z

-

Glucuronide Metabolite: Monitor for precursor ion m/z 877 and characteristic neutral loss of 176 Da.

-

Hydroxylated Metabolites: Monitor for precursor ion m/z 717 and fragmentation patterns similar to the parent drug.

-

-

Source Parameters: Optimized for posaconazole (e.g., IonSpray Voltage: ~4500-5500 V; Temperature: ~350-500°C). Note that in-source fragmentation of glucuronide conjugates can be a challenge; optimizing cone voltage is critical to minimize this effect and prevent interference with the parent drug quantification.[12]

Conclusion

The metabolism of posaconazole is characterized by a primary glucuronidation pathway mediated by UGT1A4 and a minor oxidative pathway that produces hydroxylated metabolites. A negligible role for CYP450 enzymes in its clearance contributes to a more predictable pharmacokinetic profile compared to other azoles, although its potent inhibition of CYP3A4 remains a significant consideration for drug-drug interactions. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for researchers in drug development to investigate the metabolism of posaconazole and other xenobiotics. This understanding is crucial for optimizing therapeutic strategies and ensuring patient safety.

References

- 1. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of posaconazole (Noxafil) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of posaconazole on cytochrome P450 enzymes: a randomized, open-label, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Genetic Polymorphism UGT1A4*3 Is Associated with Low Posaconazole Plasma Concentrations in Hematological Malignancy Patients Receiving the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Investigation into UDP-Glucuronosyltransferase (UGT) Enzyme Kinetics of Imidazole- and Triazole-Containing Antifungal Drugs in Human Liver Microsomes and Recombinant UGT Enzymes | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. The complexity of biological matrices presents a significant challenge, introducing variability that can compromise the integrity of analytical results. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to compensate for these variations. Among the different types of internal standards, stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, particularly in mass spectrometry-based applications.[1][2][3] This technical guide provides an in-depth exploration of the critical role of SIL-ISs in bioanalysis, offering a comprehensive overview of their advantages, practical considerations, and detailed experimental protocols for their implementation and validation.

The Fundamental Advantage: Mimicking the Analyte

A stable isotope-labeled internal standard is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2][4] This subtle modification results in a compound that is chemically and physically almost identical to the analyte, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[5] This near-identical nature is the key to its superiority, as the SIL-IS ideally experiences the same analytical variations as the analyte throughout the entire bioanalytical workflow, from sample extraction to instrumental analysis.[6]

The primary role of any internal standard is to correct for variability.[6] By adding a known and constant concentration of the IS to all samples, calibrators, and quality controls, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric approach significantly improves the accuracy and precision of the measurement by normalizing for variations in sample preparation, injection volume, and instrument response.[7]

Unparalleled Performance: SIL-IS vs. Structural Analogs

While other types of internal standards, such as structural analogs, are sometimes used, they often fall short in their ability to perfectly mimic the analyte's behavior. Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled.[8] The inherent differences in their physicochemical properties can lead to disparate extraction recoveries, chromatographic retention times, and ionization efficiencies, particularly in the presence of matrix effects.[9][10]

Table 1: Quantitative Comparison of Internal Standard Performance

| Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Justification |

| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | SIL-IS more effectively compensates for matrix effects and recovery variations, leading to results closer to the true value.[2] |

| Precision (%CV) | Typically <10% | Can be >15% | The close tracking of the analyte's behavior by the SIL-IS results in significantly better precision and reproducibility.[2] |

| Matrix Effect | Effectively compensated | Inconsistent compensation | The near-identical nature of the SIL-IS ensures it experiences the same degree of ion suppression or enhancement as the analyte.[10] |

| Extraction Recovery | Highly correlated with analyte | Can differ significantly from analyte | The similar physicochemical properties of the SIL-IS lead to more consistent and predictable recovery across different samples.[9] |

Key Considerations for Implementing SIL-Internal Standards

While SIL-ISs offer significant advantages, their successful implementation requires careful consideration of several factors to ensure the integrity of the bioanalytical method.

-

Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be free from significant contamination with the unlabeled analyte. The presence of the unlabeled analyte in the IS can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[11]

-

Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent isotopic crosstalk, where the isotopic cluster of the analyte interferes with the signal of the IS, and vice versa. A mass difference of at least 3 to 4 daltons is generally recommended for small molecules.[7]

-

Label Position and Stability: The isotopic label should be placed in a chemically stable position within the molecule to prevent exchange with protons from the solvent or matrix. Deuterium labels on heteroatoms or acidic carbons can be prone to back-exchange.[12]

-

Co-elution: Ideally, the SIL-IS should co-elute with the analyte chromatographically. This ensures that both compounds experience the same matrix effects at the same time. While ¹³C and ¹⁵N labeled standards generally co-elute perfectly, deuterium-labeled standards can sometimes exhibit a slight shift in retention time, which needs to be carefully evaluated.[13]

Experimental Protocols for Method Validation

The validation of a bioanalytical method using a SIL-IS is a critical step to ensure its reliability and is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14] The following are detailed methodologies for key validation experiments.

Sample Preparation Protocols

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

1. Protein Precipitation (PPT)

This method is often used for its simplicity and speed in removing the bulk of proteins from biological fluids like plasma or serum.

-

Objective: To precipitate and remove proteins from the sample matrix.

-

Materials:

-

Biological matrix (e.g., plasma, serum)

-

Precipitating solvent (e.g., acetonitrile, methanol)

-

Internal Standard (SIL-IS) working solution

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.[12]

-

Add 20 µL of the SIL-IS working solution and briefly vortex.[12]

-

Add 300-400 µL of ice-cold precipitating solvent (a 3:1 or 4:1 ratio of solvent to sample is common).[11]

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.[15]

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[15]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[12]

-

2. Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.

-

Objective: To extract the analyte and SIL-IS from the aqueous biological matrix into an organic solvent.

-

Materials:

-

Biological matrix

-

Internal Standard (SIL-IS) working solution

-

Extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate)

-

Aqueous buffer (for pH adjustment, if necessary)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

-

-

Procedure:

-

Pipette 250 µL of the plasma sample into a clean tube.[16]

-

Add 100 µL of the SIL-IS working solution.[16]

-

Add an appropriate volume of buffer to adjust the pH, if required, to ensure the analyte is in a neutral form for efficient extraction.

-

Add 1.5 mL of the extraction solvent.[16]

-

Vortex vigorously for 5-10 minutes to ensure intimate contact between the two phases.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[9]

-

Transfer the organic layer to a new tube.[10]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[10]

-

Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of reconstitution solvent (typically the initial mobile phase).[16]

-

3. Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte and SIL-IS, while allowing interfering components to pass through.

-

Objective: To purify and concentrate the analyte and SIL-IS from the sample matrix.

-

Materials:

-

SPE cartridges or 96-well plates

-

Biological matrix

-

Internal Standard (SIL-IS) working solution

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water or buffer)

-

Wash solvent

-

Elution solvent

-

SPE manifold or automated SPE system

-

-

Procedure:

-

Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol) through the SPE sorbent to activate it.[13]

-

Equilibration: Pass 1-2 column volumes of an aqueous solution (e.g., water or a buffer matching the sample's pH) to prepare the sorbent for sample loading.[13]

-

Sample Loading: Load the pre-treated sample (biological matrix with SIL-IS) onto the SPE cartridge at a slow and steady flow rate.

-

Washing: Pass 1-3 mL of a wash solvent (typically a weak solvent that will not elute the analyte) to remove unretained matrix components.[13]

-

Elution: Elute the analyte and SIL-IS with a strong solvent that disrupts their interaction with the sorbent.

-

Post-Elution: The eluate may be evaporated and reconstituted in the mobile phase before analysis.[13]

-

Stability Assessment Protocols

Demonstrating the stability of the analyte in the biological matrix under various conditions is a critical component of method validation.

1. Freeze-Thaw Stability

-

Objective: To assess the stability of the analyte after repeated freezing and thawing cycles.

-

Procedure:

-

Prepare replicate quality control (QC) samples at low and high concentrations.

-

Analyze one set of fresh QCs (comparison samples).

-

Freeze the remaining QCs at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a minimum of three cycles.[8]

-

After the final thaw, analyze the samples and compare the concentrations to the comparison samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

-

2. Bench-Top (Short-Term) Stability

-

Objective: To evaluate the stability of the analyte in the matrix at room temperature for a duration that reflects the sample handling time in the laboratory.

-

Procedure:

-

Prepare replicate QC samples at low and high concentrations.

-

Analyze one set of fresh QCs.

-

Leave the remaining QCs at room temperature for a specified period (e.g., 4, 8, or 24 hours).

-

After the specified time, analyze the samples and compare the concentrations to the fresh QCs. The acceptance criteria are typically within ±15% of the nominal concentration.

-

3. Long-Term Stability

-

Objective: To determine the stability of the analyte in the matrix at the intended storage temperature for a period equal to or longer than the duration of the study.

-

Procedure:

-

Prepare multiple sets of QC samples at low and high concentrations.

-

Analyze one set of fresh QCs to establish the baseline.

-

Store the remaining sets at the intended storage temperature (e.g., -80°C).

-

At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QCs, thaw them, and analyze them against a freshly prepared calibration curve.[6]

-

The mean concentrations of the stored QCs should be within ±15% of the nominal concentrations.[17]

-

Visualizing the Bioanalytical Workflow

The use of diagrams can help to clarify the complex workflows involved in bioanalysis. The following diagrams, created using the DOT language, illustrate a typical bioanalytical workflow and the decision-making process for selecting an internal standard.

Caption: A typical bioanalytical workflow from sample receipt to final reporting.

References

- 1. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. Statistical methods for assessing long-term analyte stability in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bevital.no [bevital.no]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 13. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Availability and Application of Posaconazole Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on the commercial availability of posaconazole (B62084) analytical standards, detailed experimental protocols for their use, and visualizations of relevant biological and analytical workflows. This resource is intended to support research, development, and quality control activities involving this critical antifungal agent.

Commercial Availability of Posaconazole Analytical Standards

The acquisition of high-purity, well-characterized analytical standards is fundamental to achieving accurate and reproducible results in any research or clinical setting. Posaconazole analytical standards are commercially available from a variety of reputable suppliers in different formats to suit diverse analytical needs. These include neat powders, solutions in various organic solvents, and stable isotope-labeled internal standards for mass spectrometry-based quantification.

Below is a summary of commercially available posaconazole analytical standards from prominent suppliers. Researchers are advised to consult the suppliers' websites and Certificates of Analysis (COA) for the most current and detailed information.

| Supplier | Product Name | Catalog Number (Example) | Purity | Format |

| Cerilliant (a brand of MilliporeSigma) | Posaconazole | P-103 | Not specified, Certified Reference Material | 2.0 mg/mL in Methanol[1] |

| Posaconazole-D4 | P-108 / P-108-1ML | Not specified, Certified Reference Material | 1.0 mg/mL in Methanol[2] | |

| SynZeal Research | Posaconazole | SZ-P022161 (example for an impurity) | High Purity | Neat Powder, Impurities, Metabolites, Stable Isotopes[3] |

| MedChemExpress | Posaconazole (Standard) | HY-17373R | 99.84% | Neat Powder (Solid)[4] |

| GLP Pharma Standards | Posaconazole | GL-P0501 | High Purity | Neat Powder, API Impurities[5] |

| Shimadzu | Posaconazole | C3461 | ≥ 98.00 % | Neat Powder (1 mg, 5 mg, 10 mg, 25 mg, 100 mg)[6] |

| LGC Standards | Posaconazole | TRC-P689600 | Not specified, manufactured under ISO/IEC 17025 | Neat Powder, Impurities, Stable Isotope Labeled[7] |

| Sigma-Aldrich (a brand of MilliporeSigma) | Posaconazole, VETRANAL®, analytical standard | 32103 | Analytical Standard Grade | Neat Powder[8] |

| Posaconazole, ≥98% (HPLC) | SML2287 | ≥98% (HPLC) | Neat Powder[9] |

Experimental Protocols

Accurate quantification of posaconazole in various matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Stability-Indicating HPLC Method for Posaconazole Bulk Assay

This protocol is adapted from a validated stability-indicating HPLC method for the determination of posaconazole in bulk drug substance.[10]

a. Standard Solution Preparation:

-

Accurately weigh and dissolve the posaconazole reference standard in methanol (B129727) to obtain a stock solution with a concentration of 100.0 μg/mL.

-

Dilute this stock solution with methanol to yield a final working standard concentration of 30.0 μg/mL.

-

Filter the final solution through a 0.45 μm membrane filter before injection.

b. Chromatographic Conditions:

-

Instrument: Shimadzu Prominence Liquid Chromatograph or equivalent, equipped with a pump, auto-sampler, and PDA detector.

-

Column: Shim-pack C8 (250 × 4.6 mm; 5 μm).

-

Mobile Phase: Methanol-water (75:25; v/v), prepared fresh daily, filtered, and sonicated.

-

Flow Rate: 1.0 mL/min (isocratic elution).

-

Column Temperature: 25 ± 1°C.

-

Injection Volume: 20 μL.

-

Detection Wavelength: 260 nm.

-

Retention Time: Approximately 8.5 minutes.

LC-MS/MS Method for Quantification of Posaconazole in Human Plasma

This protocol is based on a validated LC-MS/MS method for the determination of posaconazole concentrations in human plasma, suitable for pharmacokinetic studies.[11][12]

a. Standard and Quality Control (QC) Sample Preparation:

-

Prepare a stock solution of posaconazole in methanol.

-

Spike blank human plasma with the working standard solutions to prepare calibration standards at concentrations ranging from 2 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 2, 100, and 1000 ng/mL) from a separate weighing of the reference standard.

-

Use a stable isotope-labeled internal standard, such as Posaconazole-d4, for improved accuracy.

b. Sample Preparation (Protein Precipitation):

-

To a plasma sample, add an appropriate volume of acetonitrile (B52724) containing the internal standard.

-

Vortex mix and centrifuge to precipitate proteins.

-

Transfer the supernatant and inject an aliquot into the LC-MS/MS system.

c. LC-MS/MS Conditions:

-

LC System: High-performance liquid chromatography system.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Mobile Phase: Acetonitrile, water, and formic acid (e.g., 55:45:0.1, v/v/v).

-

Flow Rate: 0.25 mL/min.

-

Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Visualizations

Posaconazole Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Posaconazole, like other triazole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. It specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway.[9][13] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and function. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately inhibiting fungal growth.[13][14][15]

Caption: Posaconazole inhibits lanosterol 14α-demethylase in the fungal ergosterol biosynthesis pathway.

Typical Experimental Workflow for Therapeutic Drug Monitoring of Posaconazole

Therapeutic drug monitoring (TDM) of posaconazole is often performed to ensure optimal drug exposure, especially in critically ill or immunocompromised patients. The following diagram illustrates a typical workflow for TDM using an LC-MS/MS-based method.

References

- 1. Posaconazole | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. Posaconazole-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. Posaconazole Impurities | SynZeal [synzeal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. Posaconazole | CAS 171228-49-2 | LGC Standards [lgcstandards.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Posaconazole Is a Potent Inhibitor of Sterol 14α-Demethylation in Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurities and related compounds of posaconazole (B62084), a broad-spectrum triazole antifungal agent. Understanding the impurity profile of an active pharmaceutical ingredient (API) like posaconazole is critical for ensuring its quality, safety, and efficacy. This document details the origins of these impurities, their chemical structures, and the analytical methodologies employed for their identification and quantification.

Introduction to Posaconazole

Posaconazole is a potent second-generation triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the disruption of the cell membrane, ultimately inhibiting fungal growth. Posaconazole's complex chemical structure, however, makes its synthesis challenging and susceptible to the formation of various impurities.

Classification and Origin of Posaconazole Impurities

Impurities in posaconazole can be broadly categorized into two main types:

-

Process-Related Impurities: These are substances that are formed during the manufacturing process of the posaconazole drug substance. They can include unreacted starting materials, intermediates, by-products of side reactions, and reagents used in the synthesis.

-

Degradation Impurities: These impurities are formed due to the degradation of the posaconazole molecule under the influence of external factors such as light, heat, humidity, and interaction with excipients. Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.

Known Posaconazole Impurities and Related Compounds

Several process-related and degradation impurities of posaconazole have been identified and characterized. The table below summarizes some of the key impurities, along with their chemical information.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |

| Posaconazole Related Compound A | 171228-50-5 | C₃₇H₄₂F₂N₈O₄ | 700.79 | Process-Related |

| Posaconazole Impurity B | 357189-95-8 | C₃₇H₄₀F₂N₈O₆ | 730.77 | Process-Related |

| Deshydroxy Posaconazole | 161532-65-6 | C₃₂H₃₂F₂N₈O₃ | 614.65 | Process-Related |

| Posaconazole 2R-Epimer | 171228-51-6 | C₃₇H₄₂F₂N₈O₄ | 700.79 | Process-Related |

| Posaconazole (3S, 5S) (2S, 3R) isomer | 2243785-98-8 | C₃₇H₄₂F₂N₈O₄ | 700.79 | Process-Related |

| Posaconazole Impurity-(component-D) | 357189-97-0 | C₂₁H₂₀F₂N₄O₃ | 414.41 | Process-Related |

| Oxidative Degradation Product 1 | Not Available | C₃₇H₄₂F₂N₈O₅ | 716.78 | Degradation |

| Oxidative Degradation Product 2 | Not Available | C₃₇H₄₂F₂N₈O₆ | 732.78 | Degradation |

| Hydrolytic Degradation Product (Acid) | Not Available | Varies | Varies | Degradation |

| Hydrolytic Degradation Product (Base) | Not Available | Varies | Varies | Degradation |

Quantitative Analysis of Impurities

The control of impurities in the final drug substance is a critical aspect of pharmaceutical quality control. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are in the process of establishing official monographs with specific acceptance criteria for posaconazole and its related compounds. While a final, official monograph with specific impurity limits is still under development, the European Medicines Agency (EMA) has indicated that chiral impurities are limited in the active substance specification.[1] General guidance from the International Council for Harmonisation (ICH) suggests thresholds for reporting, identification, and qualification of impurities.

Forced Degradation Studies:

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Studies on posaconazole have shown the following:

| Stress Condition | Observation |

| Acid Hydrolysis | Significant degradation is observed, with studies showing approximately 5.41% degradation after treatment with 2N HCl at 70°C for one hour.[2] |

| Base Hydrolysis | Degradation occurs, with around 4.23% degradation observed after exposure to 2N NaOH at 70°C for 8 hours.[2] |

| Oxidative Degradation | Posaconazole is susceptible to oxidation. Studies have identified degradation products resulting from the breakage of the piperazine (B1678402) ring.[3] One study showed about 10.8% degradation under oxidative conditions.[4] |

| Thermal Degradation | The drug substance is relatively stable to heat, with some studies showing no significant degradation when heated at 70°C for one day.[2] |

| Photolytic Degradation | Posaconazole shows susceptibility to photodegradation. One study reported approximately 60% degradation after 120 minutes of exposure to light, with the degradation following first-order kinetics.[5] Another study, however, reported no degradation after 24 hours of sunlight exposure.[2] |

Experimental Protocols

Synthesis of Posaconazole (A Convergent Approach)

A common synthetic route to posaconazole involves a convergent synthesis, where key fragments of the molecule are prepared separately and then combined. The following is a generalized protocol based on literature descriptions.[6][7]

Step 1: Synthesis of the Chiral Tetrahydrofuran (THF) Subunit

-

Start with a readily available allyl alcohol.

-

Brominate the alcohol using a reagent like phosphorus tribromide (PBr₃).

-

Alkylate the resulting bromide with sodium diethylmalonate.

-

Reduce the diester to a diol using a reducing agent such as sodium borohydride/lithium chloride.

-

Perform enzymatic desymmetrization of the diol via selective acylation.

-

Conduct an iodine-mediated cyclization to form the chiral iodo-THF intermediate.

-

Displace the iodide with a triazole group and hydrolyze the acetate (B1210297) to yield the alcohol.

-

Activate the alcohol, for example, by converting it to a p-chlorobenzenesulfonate.

Step 2: Synthesis of the Aryl Piperazine Amine Subunit

-

This subunit is often commercially available or can be synthesized through standard aromatic substitution and piperazine chemistry.

Step 3: Coupling and Final Steps

-

Couple the activated chiral THF subunit with the aryl piperazine amine in the presence of a base.

-

Protect the resulting amine, for instance, by reacting it with benzoyl chloride.

-

Prepare the chiral hydrazine (B178648) intermediate required for the triazolone ring formation.

-

Couple the formyl hydrazine with the protected amine intermediate.

-

Perform cyclization to form the triazolone ring.

-

Deprotect the molecule to yield the final posaconazole product.

HPLC Method for Impurity Profiling

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the separation and quantification of posaconazole and its impurities. The following is a representative protocol synthesized from various literature sources.[8][9][10][11]

Chromatographic Conditions:

-

Instrument: HPLC system with a PDA or UV detector.

-

Column: A reversed-phase C18 column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The specific gradient program should be optimized for the separation of all known impurities.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: 262 nm is a commonly used wavelength for detecting posaconazole and its related compounds.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Injection Volume: Typically 10-20 µL.

Sample Preparation:

-

Prepare a stock solution of the posaconazole sample by dissolving an accurately weighed amount in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).

-

Prepare standard solutions of posaconazole and known impurities at appropriate concentrations.

-

For the analysis of the drug product, an extraction step may be necessary to separate the API from excipients.

System Suitability: Before sample analysis, the chromatographic system should be evaluated to ensure its performance. Typical system suitability parameters include:

-

Tailing factor: Should be less than 2.0 for the main peak.

-

Theoretical plates: Should be greater than 2000.

-

Resolution: The resolution between the posaconazole peak and the closest eluting impurity peak should be greater than 1.5.

-

Reproducibility of injections: The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

Visualizations

Mechanism of Action of Posaconazole

Caption: Posaconazole inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51).

General Workflow for Posaconazole Impurity Analysis

Caption: A typical workflow for the analysis of impurities in posaconazole samples.

Logical Relationship of Impurity Formation

Caption: The origins of process-related and degradation impurities of posaconazole.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 7. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]

- 8. ijrpr.com [ijrpr.com]

- 9. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrj.org [chemrj.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: Precursor for the Synthesis of Labeled Posaconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Posaconazole (B62084), with a specific focus on the precursors required for the preparation of isotopically labeled versions of the drug. Posaconazole, a potent, broad-spectrum triazole antifungal agent, is often studied using labeled compounds (e.g., with Carbon-14) to understand its metabolic fate. This document outlines the convergent synthetic strategy for Posaconazole, identifies the most probable precursor for radiolabeling, and provides detailed experimental methodologies for the key synthetic steps based on established literature. Quantitative data is summarized in tables, and synthetic pathways are illustrated with diagrams to facilitate understanding.

Introduction to Posaconazole and Isotopic Labeling

Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against many clinically significant fungi.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

The use of isotopically labeled compounds is indispensable in drug development for conducting absorption, distribution, metabolism, and excretion (ADME) studies.[2] For Posaconazole, [¹⁴C]-labeled versions have been used in clinical studies to elucidate its pharmacokinetic profile.[2][3] The position of the radiolabel is critical for tracking the molecule and its metabolites. In [¹⁴C]posaconazole, the Carbon-14 (B1195169) atom is located on the triazolone ring of the molecule, indicating that a precursor to this heterocyclic moiety is the starting point for the radiolabeled synthesis.[3]

General Synthesis of Posaconazole

The most common and scalable synthesis of Posaconazole is a convergent synthesis. This strategy involves the separate preparation of two key intermediates: a chiral tetrahydrofuran (B95107) (THF) core and a substituted arylpiperazine side chain. These fragments are then coupled, followed by the formation of the triazolone ring and final deprotection steps.

Synthesis of the Chiral Tetrahydrofuran (THF) Core

The synthesis of the chiral THF core typically starts from a simple precursor and involves several steps to introduce the necessary stereochemistry and functional groups. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of the Chiral THF Core Intermediate

A detailed multi-step synthesis for a key chiral THF intermediate is described in the literature.[4] The process begins with the bromination of allyl alcohol, followed by alkylation with sodium diethylmalonate. The resulting diester is then reduced to a diol. Enzymatic acylation is used to achieve desymmetrization, followed by an iodine-mediated cyclization to form the furan (B31954) ring. The resulting iodide is then converted to a triazole, and subsequent hydrolysis and activation yield the desired chiral THF subunit ready for coupling.[4]

Synthesis of the Arylpiperazine Side Chain

The synthesis of the arylpiperazine portion of Posaconazole involves the preparation of a substituted phenylpiperazine derivative. This can be achieved through various aromatic substitution and coupling reactions.

Convergent Assembly and Final Steps

The final stages of the Posaconazole synthesis involve the coupling of the chiral THF core with the arylpiperazine side chain. This is followed by the crucial step of forming the triazolone ring. A common method for this is the reaction of a hydrazine (B178648) derivative with a carbamate (B1207046). The synthesis is typically completed by a deprotection step, often the removal of a benzyl (B1604629) protecting group via hydrogenation.[4]

Precursor for the Synthesis of Labeled Posaconazole

Based on the known structure of [¹⁴C]posaconazole, the isotopic label is located within the triazolone ring.[3] This strongly suggests that a small, carbon-containing precursor used to construct this ring is the ideal candidate for labeling. The most logical choice for a ¹⁴C-labeled precursor is [¹⁴C]formylhydrazine or a related one-carbon unit that is incorporated to form the triazolone carbonyl group.

Proposed Synthesis of [¹⁴C]Posaconazole

The synthesis of [¹⁴C]posaconazole would follow the same convergent strategy as the unlabeled compound. The key difference lies in the use of a ¹⁴C-labeled precursor during the formation of the triazolone ring.

-

Preparation of a Labeled Precursor: A plausible labeled precursor is [¹⁴C]formylhydrazine. This could be synthesized from a simple ¹⁴C source like [¹⁴C]formic acid or its derivatives.

-

Incorporation of the Label: The [¹⁴C]formylhydrazine would then be reacted with a chiral (S)-2-benzyloxy propanal to form a labeled hydrazone.[4] This labeled intermediate is then coupled with the main arylpiperazine-THF backbone.

-

Cyclization and Final Product: The subsequent cyclization and deprotection steps would yield the final [¹⁴C]posaconazole.

While the specific experimental details for the synthesis of [¹⁴C]posaconazole are not publicly available, a study reports its successful synthesis with a specific activity of 0.205 μCi/mg and a radiochemical purity of 98.7%.[2]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of unlabeled Posaconazole. The yields for a radiolabeled synthesis are expected to be similar, although they can sometimes be slightly lower due to the handling of radioactive materials and the smaller scale of the reactions.

| Step | Starting Material(s) | Product | Yield (%) | Reference |

| Monoacetate Formation | Diol 97 and vinyl acetate | Monoacetate 98 | >90 | [4] |

| Iodine-mediated Cyclization | Monoacetate 98 | Chiral Iodide 99 | 86 | [4] |

| Activation of Alcohol | Alcohol 100 | p-chlorobenzene sulfonate 101 | 76 | [4] |

| Coupling of THF and Piperazine | Sulfonate 101 and Piperazine 102 | Amine Intermediate 103 | 96 | [4] |

| Benzoylation | Amine Intermediate 103 | Benzoate 104 | 97 | [4] |

| Reduction of Lactam | Lactam 105 | (S)-2-benzyloxy propanal 106 | 94 | [4] |

| Hydrazone Formation | Propanal 106 and formyl hydrazine | Hydrazone 107 | 81 | [4] |